molecular formula C23H20ClN3O3S B2584960 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide CAS No. 941907-49-9

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide

Cat. No.: B2584960
CAS No.: 941907-49-9
M. Wt: 453.94
InChI Key: MMEUWITXLQMUKD-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis and Synthesis

Compounds with imidazolium or imidazole groups have been studied for their efficiency as organocatalysts in synthetic chemistry. For example, an imidazole-based zwitterionic salt has been found to be an efficient organocatalyst for the regioselective ring-opening of aziridines by various nucleophiles. This methodology is applicable to gram-scale synthesis, highlighting its potential for large-scale organic synthesis applications (Ghosal et al., 2016).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides have been explored for their cardiac electrophysiological activity. Certain compounds in this category have shown potency in vitro comparable to known selective class III agents, indicating their potential for treating arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

Novel benzimidazole compounds, including those with chlorophenyl groups, have been investigated for their corrosion inhibiting properties on steel in acidic solutions. These compounds have demonstrated good anticorrosion capacity, with chloride substituted benzimidazole showing the best performance (Chaouiki et al., 2020).

Antitumor Activity

Research into the synthesis and evaluation of imidazole-containing compounds has also extended into the field of cancer treatment. For instance, a farnesyltransferase inhibitor with an imidazole group has shown potent preclinical antitumor activity, leading to its advancement into human clinical trials (Hunt et al., 2000).

Anticonvulsant Agents

The search for effective anticonvulsant agents has led to the synthesis of azoles incorporating a sulfonamide moiety. Some of these compounds have shown significant anticonvulsive effects, offering protection against convulsions induced in experimental models (Farag et al., 2012).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c24-17-9-13-19(14-10-17)31(29,30)15-3-6-22(28)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)27-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEUWITXLQMUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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